molecular formula C31H42FN6O9P B8752718 Di-tert-butyl ((6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl) phosphate

Di-tert-butyl ((6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl) phosphate

Cat. No. B8752718
M. Wt: 692.7 g/mol
InChI Key: LNXIKEOPYQNZKM-UHFFFAOYSA-N
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Patent
US09388203B2

Procedure details

A mixture of 6-[[5-Fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (Step B) (382 kg, 1.00 mol eq), tetra-n-butylammonium chloride (57.5 kg, 0.25 mol eq) and potassium carbonate (252 kg, 2.25 mol eq) in N,N-dimethylacetamide (1792 kg) is warmed to about 40° C. with stirring. To this is added a solution of ditert-butyl chloromethyl phosphate (Example 2) in isopropyl acetate (229 kg ditert-butyl chloromethyl phosphate, 1.10 mol eq, about 25% w/v solution). The resulting mixture is stirred for about 8 hours and then cooled to about 5° C. Isopropyl acetate (1329 kg) is added and then water (2292 kg) slowly, maintaining the temperature at <25° C. The layers are then separated, retaining the upper layer of the three observed. To this is added acetic acid (99 kg) and the resulting solution of the sub-title compound is used directly in the next step.
Quantity
252 kg
Type
reactant
Reaction Step One
Quantity
57.5 kg
Type
catalyst
Reaction Step One
Quantity
1792 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
229 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2292 kg
Type
reactant
Reaction Step Three
Quantity
1329 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:21][C:22]2[CH:23]=[CH:24][C:25]3[O:26][C:27]([CH3:34])([CH3:33])[C:28](=[O:32])[NH:29][C:30]=3[N:31]=2)=[N:4][C:5]([NH:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[P:41]([O:53][CH2:54]Cl)([O:48][C:49]([CH3:52])([CH3:51])[CH3:50])([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42].O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C(=O)C.C(OC(C)C)(=O)C>[P:41]([O:53][CH2:54][N:29]1[C:28](=[O:32])[C:27]([CH3:34])([CH3:33])[O:26][C:25]2[CH:24]=[CH:23][C:22]([NH:21][C:3]3[C:2]([F:1])=[CH:7][N:6]=[C:5]([NH:8][C:9]4[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=4)[N:4]=3)=[N:31][C:30]1=2)([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])([O:48][C:49]([CH3:50])([CH3:51])[CH3:52])=[O:42] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
382 kg
Type
reactant
Smiles
FC=1C(=NC(=NC1)NC1=CC(=C(C(=C1)OC)OC)OC)NC=1C=CC=2OC(C(NC2N1)=O)(C)C
Name
Quantity
252 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
57.5 kg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1792 kg
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
Name
Quantity
229 kg
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Three
Name
Quantity
2292 kg
Type
reactant
Smiles
O
Step Four
Name
Quantity
1329 kg
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for about 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 5° C
CUSTOM
Type
CUSTOM
Details
The layers are then separated
ADDITION
Type
ADDITION
Details
To this is added acetic acid (99 kg)

Outcomes

Product
Name
Type
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCN1C2=C(OC(C1=O)(C)C)C=CC(=N2)NC2=NC(=NC=C2F)NC2=CC(=C(C(=C2)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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